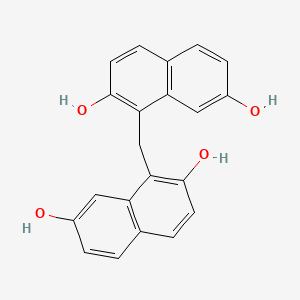

2,7-Naphthalenediol, 1,1'-methylenedi-

Description

Historical Perspectives in the Development of Bridged Naphthalene (B1677914) Systems

The study of bridged aromatic systems has its roots in the early 20th century with the development of phenol-formaldehyde resins, commercially known as Bakelite. This pioneering work demonstrated that aromatic nuclei could be linked by methylene (B1212753) bridges to form complex three-dimensional networks. The principles of this condensation chemistry were subsequently applied to other aromatic compounds, including naphthalene and its derivatives.

The reaction of naphthalenols with formaldehyde (B43269) to create bridged structures has been a subject of interest for decades, primarily in the context of resin and polymer formation. Early investigations into naphthalene-formaldehyde resins explored their potential as materials with high thermal stability and specific solubility characteristics. These studies laid the groundwork for understanding the condensation reactions that lead to the formation of discrete, well-defined molecules like 2,7-Naphthalenediol, 1,1'-methylenedi-. While the initial focus was on producing polymeric materials, the underlying chemistry enabled the eventual isolation and characterization of specific methylene-bridged naphthalene oligomers.

Significance of 2,7-Naphthalenediol, 1,1'-methylenedi- in Contemporary Chemical Research

In modern chemical research, 2,7-Naphthalenediol, 1,1'-methylenedi- is recognized as a valuable precursor and building block for more complex supramolecular structures and functional materials. Its significance lies in the specific orientation of the hydroxyl groups at the 2 and 7 positions of the naphthalene rings, which influences the geometry and hydrogen-bonding capabilities of the molecule.

Recent research has demonstrated the chemical modification of 1,1'-methylenedinaphthalen-2,7-diol to synthesize new functionalized aromatic derivatives. researchgate.net This highlights its role as a scaffold for creating molecules with tailored electronic and recognition properties. The presence of reactive hydroxyl groups allows for further chemical transformations, opening avenues for the development of novel ligands, sensors, and components for advanced materials.

Structural Archetypes of Methylene-Bridged Naphthalene Derivatives

The fundamental structural unit of 2,7-Naphthalenediol, 1,1'-methylenedi- consists of two 2,7-dihydroxynaphthalene (B41206) moieties connected at their respective 1 and 1' positions by a methylene bridge. This linkage provides a degree of conformational flexibility, allowing the two naphthalene rings to adopt various spatial orientations relative to one another.

Different isomers of methylene-bridged naphthalenediols exist, depending on the substitution pattern of the hydroxyl groups on the naphthalene rings. The 2,7-substitution pattern, in particular, results in a less sterically crowded arrangement compared to other isomers, which can influence its reactivity and the properties of its derivatives.

Overview of Research Trajectories for Multifunctional Naphthalene Scaffolds

The development of multifunctional scaffolds based on naphthalene is a vibrant area of research. The inherent properties of the naphthalene ring system, such as its rigidity, planarity, and rich photophysical behavior, make it an attractive component for the design of functional molecules and materials.

Current research trajectories for multifunctional naphthalene scaffolds, including those derived from 2,7-Naphthalenediol, 1,1'-methylenedi-, are focused on several key areas:

Polymer Chemistry: The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters, polyethers, and polycarbonates with high thermal stability and specific optical properties.

Supramolecular Chemistry: The defined geometry and hydrogen-bonding capabilities of methylene-bridged naphthalenediols are being exploited in the design of host-guest systems, molecular capsules, and self-assembling materials.

Materials Science: Derivatives of these scaffolds are being investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors due to the unique electronic properties conferred by the bridged naphthalene units.

The ability to chemically modify the hydroxyl groups and the naphthalene rings provides a versatile platform for tuning the properties of these scaffolds to meet the demands of various advanced applications.

Structure

3D Structure

Properties

CAS No. |

68828-45-5 |

|---|---|

Molecular Formula |

C21H16O4 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

1-[(2,7-dihydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol |

InChI |

InChI=1S/C21H16O4/c22-14-5-1-12-3-7-20(24)18(16(12)9-14)11-19-17-10-15(23)6-2-13(17)4-8-21(19)25/h1-10,22-25H,11H2 |

InChI Key |

OQOANOQNIDTIHS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)O)O)O)O |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)O)O)O)O |

Other CAS No. |

68828-45-5 |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Naphthalenediol, 1,1 Methylenedi and Analogous Compounds

Synthetic Routes for the Formation of Methylene (B1212753) Bridges in Naphthalene (B1677914) Diol Systems

The creation of the methylene bridge connecting the two naphthalene diol moieties is a critical step in the synthesis of the target compound. This is predominantly achieved through condensation reactions, with transition metal-catalyzed methods offering potential alternative routes.

Condensation Reactions Utilizing Formaldehyde (B43269) and Related Carbonyl Electrophiles

The most common and direct method for introducing a methylene bridge between two aromatic rings is through condensation with formaldehyde or a formaldehyde equivalent. In the context of 2,7-naphthalenediol, this reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups on the naphthalene ring are activating, directing the electrophilic attack to the ortho and para positions.

Under acidic or basic conditions, formaldehyde is converted into a reactive electrophile, which then attacks the electron-rich naphthalene ring. The reaction can be catalyzed by either acids or bases. epo.org The initial step involves the hydroxymethylation of one 2,7-naphthalenediol molecule, followed by a subsequent reaction with a second naphthalenediol molecule to form the methylene-bridged dimer. chemicalbook.com

A patent describes a method for producing a dihydroxynaphthalene condensate by reacting a dihydroxynaphthalene, such as 2,7-dihydroxynaphthalene (B41206), with a condensation agent like formaldehyde or paraformaldehyde in the presence of an acid or a base. epo.org This process highlights the industrial relevance of such condensation reactions. The reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the yield and the formation of oligomers or polymers.

Table 1: Condensation Reaction Parameters

| Parameter | Description |

| Naphthalenediol | 2,7-Naphthalenediol |

| Electrophile | Formaldehyde, Paraformaldehyde |

| Catalyst | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) |

| Product | 2,7-Naphthalenediol, 1,1'-methylenedi- and oligomers |

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Bridging

While condensation with formaldehyde is the conventional approach, transition metal-catalyzed reactions represent a more modern and potentially more selective alternative for forming C-C bonds. Methodologies such as transition-metal-catalyzed C-H bond activation could, in principle, be applied to forge the methylene bridge. nih.govacs.orgnih.gov These reactions often involve the use of a directing group to guide the metal catalyst to a specific C-H bond.

In the context of 2,7-naphthalenediol, the hydroxyl groups could potentially act as directing groups, facilitating C-H activation at the adjacent C1 and C8 positions. A palladium-catalyzed approach, for example, could involve the oxidative addition of a halo-naphthalenediol, followed by a cross-coupling reaction with a methylene-containing reagent. However, specific examples of transition metal-catalyzed synthesis of 2,7-Naphthalenediol, 1,1'-methylenedi- are not prominently described in the reviewed literature, suggesting this may be a less common or a more recently explored synthetic avenue.

Regioselective Synthesis Strategies for Naphthalene-Based Oligomers and Dimers

Control of Substitution Patterns on the Naphthalene Core

The regioselectivity of the methylene bridge formation in 2,7-naphthalenediol is governed by the directing effects of the two hydroxyl groups. In electrophilic aromatic substitution reactions, hydroxyl groups are strongly activating and ortho-, para-directing. wikipedia.orgaakash.ac.in For the 2,7-naphthalenediol core, the positions ortho to the hydroxyl groups are C1, C3, C6, and C8.

The hydroxyl groups at positions 2 and 7 direct electrophilic attack to the 1, 3, 6, and 8 positions. The formation of the 1,1'-methylenedi- isomer indicates a preferential reaction at the C1 position of two separate 2,7-naphthalenediol molecules. This preference can be attributed to the electronic activation provided by the hydroxyl groups. libretexts.orgorganicchemistrytutor.comlibretexts.org The specific reaction conditions, such as the nature of the catalyst and solvent, can further influence the regiochemical outcome. researchgate.net

Stereochemical Considerations in Bridged Naphthalene Synthesis

The synthesis of 2,7-Naphthalenediol, 1,1'-methylenedi- can potentially lead to stereoisomers, specifically atropisomers. Atropisomerism arises from hindered rotation around a single bond, which in this case would be the bonds connecting the naphthalene rings to the methylene bridge. wikipedia.org The presence of bulky substituents near the axis of rotation can create a high enough energy barrier to allow for the isolation of individual rotational isomers (rotamers).

In the case of 1,1'-disubstituted binaphthyl systems, atropisomerism is a well-documented phenomenon. wikipedia.org For 2,7-Naphthalenediol, 1,1'-methylenedi-, the substitution at the 1 and 1' positions could lead to restricted rotation, potentially resulting in a mixture of enantiomers. The resolution of such enantiomers can be achieved through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. wikipedia.orgchemeurope.com While the potential for atropisomerism exists, the specific stereochemical outcomes and the energy barrier to rotation for this particular compound would require detailed experimental and computational analysis.

Synthesis of Key Naphthalenediol Precursors

The synthesis of the starting material, 2,7-naphthalenediol, is a fundamental prerequisite for the preparation of the final bridged compound. The industrial production of 2,7-naphthalenediol typically involves a two-step process starting from naphthalene.

The first step is the sulfonation of naphthalene. The position of the sulfonic acid groups on the naphthalene ring is temperature-dependent. High-temperature sulfonation of naphthalene (around 160 °C) favors the formation of naphthalene-2,7-disulfonic acid. chemicalbook.com This isomer is more thermodynamically stable than the product of low-temperature sulfonation.

The second step is the caustic fusion of the resulting naphthalene-2,7-disulfonic acid. This reaction is carried out at high temperatures (around 300 °C) with a strong base, such as sodium hydroxide (B78521), to replace the sulfonic acid groups with hydroxyl groups, yielding 2,7-naphthalenediol. chemicalbook.comgoogle.com

Table 2: Synthesis of 2,7-Naphthalenediol

| Step | Reactants | Key Conditions | Product |

| Sulfonation | Naphthalene, Sulfuric Acid | High Temperature (~160 °C) | Naphthalene-2,7-disulfonic acid |

| Caustic Fusion | Naphthalene-2,7-disulfonic acid, Sodium Hydroxide | High Temperature (~300 °C) | 2,7-Naphthalenediol |

This multi-step synthesis provides the necessary naphthalenediol precursor for the subsequent condensation reaction to form the target methylene-bridged compound.

Classical Preparation of 2,7-Dihydroxynaphthalene

The traditional and most widely established industrial method for synthesizing 2,7-dihydroxynaphthalene involves a two-step process starting from naphthalene. guidechem.comepo.org The first step is the sulfonation of naphthalene to produce naphthalene-2,7-disulfonic acid. This intermediate is then subjected to caustic fusion, typically with sodium hydroxide, at high temperatures. chemicalbook.comgoogle.com

The process involves heating naphthalene-2,7-disulfonic acid or its sodium salt with a strong base like sodium hydroxide to temperatures around 300°C. chemicalbook.com This high-temperature alkali fusion cleaves the sulfonic acid groups and replaces them with hydroxyl groups. The resulting reaction mixture is then neutralized with an acid, such as sulfuric acid, to precipitate the crude 2,7-dihydroxynaphthalene. google.com An alternative, though similar, classical route uses 2-hydroxynaphthalene-7-sulfonic acid as the starting material for the caustic fusion step. chemicalbook.com

| Reactant | Reagent | Conditions | Product | Reference |

| Naphthalene-2,7-disulfonic acid | Sodium hydroxide (caustic fusion) | ~300°C | 2,7-Naphthalenediol | chemicalbook.com |

| 2-Hydroxynaphthalene-7-sulfonic acid | Sodium hydroxide (caustic fusion) | ~300°C | 2,7-Naphthalenediol | chemicalbook.com |

| Diacyloxynaphthalene | Acid catalyst (e.g., H₂SO₄, HCl) | Hydrolysis in a water-containing solvent | Dihydroxynaphthalene | google.com |

Emerging Green Chemistry Approaches for Precursor Synthesis

In response to the limitations of classical methods, research has focused on developing more efficient and environmentally benign synthetic routes for 2,7-dihydroxynaphthalene. These emerging approaches align with the principles of green chemistry by aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One improved method seeks to refine the traditional caustic fusion process. A patented method involves reacting 2,7-naphthalenedisulfonic acid sodium salt with a mixture of sodium hydroxide and sodium oxide in a high-boiling point alkane solvent, such as n-dodecane. google.com This approach allows the reaction to proceed at a slightly lower temperature range (260-320°C) and significantly reduces the required excess of alkali. google.com This modification helps to suppress the formation of water during the reaction, which in turn minimizes the hydrolysis of the sulfonic acid groups that leads to the formation of 1-hydroxynaphthalene as a major byproduct. google.com The result is a higher yield and purity of 2,7-dihydroxynaphthalene.

Another innovative route involves the oxidation of diisopropylnaphthalene. google.com This multi-step process begins with the oxidation of diisopropylnaphthalene in an aqueous basic solution to form a dihydroperoxide. This intermediate is then subjected to acid-catalyzed decomposition to yield dihydroxynaphthalene and acetone. This pathway avoids the use of sulfonation and caustic fusion altogether, offering a potentially cleaner synthesis with high yields and high purity of the final product. google.com These methods represent significant advancements toward more sustainable chemical manufacturing.

| Starting Material | Key Reagents/Process | Advantages | Reference |

| 2,7-Naphthalenedisulfonic acid sodium salt | Sodium hydroxide, Sodium oxide, n-dodecane solvent | Reduced alkali excess, lower temperature, minimized byproduct formation. | google.com |

| Diisopropylnaphthalene | 1. Oxidation (O₂) in basic solution 2. Acid decomposition | Avoids sulfonation and caustic fusion, high yield, high purity. | google.com |

Optimization of Reaction Conditions and Yield for Methylene-Bridged Naphthalene Compounds

The formation of 2,7-Naphthalenediol, 1,1'-methylenedi- is achieved through the reaction of 2,7-dihydroxynaphthalene with a formaldehyde source, creating a methylene bridge that links the two naphthalene units at the 1 and 1' positions. chemicalbook.com This type of reaction is a classic example of a Friedel-Crafts-type electrophilic aromatic substitution, where the electron-rich naphthalene diol reacts with the electrophilic formaldehyde equivalent.

The optimization of this reaction is crucial for achieving high yields and controlling the regioselectivity of the bridging reaction. Studies on analogous systems, such as the synthesis of methylene-bridged naphthalene oligomers and macrocycles, provide valuable insights into the key reaction parameters. nih.govresearchgate.net

Key factors influencing the reaction outcome include:

Catalyst: An acid catalyst is typically required to activate the formaldehyde source. Common catalysts include p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA). nih.govresearchgate.net The choice and concentration of the catalyst can affect the reaction rate and the extent of oligomerization.

Formaldehyde Source: Paraformaldehyde is a convenient and commonly used source of formaldehyde for these reactions. nih.govresearchgate.net

Solvent: The choice of solvent is critical. Halogenated solvents like dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are frequently employed. nih.govresearchgate.net The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction's efficiency and selectivity.

Temperature and Reaction Time: These parameters must be carefully controlled to promote the desired mono-bridged product while preventing the formation of higher-order polymers or resins.

Research on the regioselective synthesis of methylene-bridged oligomers from 2,6-dialkoxyl naphthalene demonstrated the effectiveness of p-TsOH as a catalyst in dichloromethane. nih.gov Similarly, the synthesis of methylene-bridged naphthotubes utilized TFA as the catalyst in 1,2-dichloroethane. researchgate.net These examples highlight a general strategy for optimizing the synthesis of methylene-bridged naphthalene compounds.

| Naphthalene Precursor | Formaldehyde Source | Catalyst | Solvent | Product Type | Reference |

| 2,6-Dialkoxyl naphthalene | Paraformaldehyde | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (CH₂Cl₂) | Methylene-bridged oligomers | nih.gov |

| Bisnaphthalene cleft | Paraformaldehyde | Trifluoroacetic acid (TFA) | 1,2-Dichloroethane (DCE) | Methylene-bridged naphthotubes (macrocycles) | researchgate.net |

Despite a comprehensive search for detailed spectroscopic data for the chemical compound 2,7-Naphthalenediol, 1,1'-methylenedi-, the specific experimental research findings required to construct the requested article are not available in the public domain.

Searches for ¹H NMR, ¹³C NMR, DEPT, 2D NMR (COSY, HSQC, HMBC), FT-IR, and Raman spectroscopy data for this particular molecule did not yield any specific results. While general information on spectroscopic techniques and data for related naphthalene compounds is accessible, this information is not sufficient to generate a scientifically accurate and detailed analysis strictly focused on 2,7-Naphthalenediol, 1,1'-methylenedi- as per the provided outline.

Therefore, it is not possible to create the requested article with the required data tables and detailed research findings at this time.

Advanced Spectroscopic and Structural Characterization of 2,7 Naphthalenediol, 1,1 Methylenedi

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful technique for the precise mass determination of 2,7-Naphthalenediol, 1,1'-methylenedi-. ESI is a soft ionization method, meaning it typically generates intact molecular ions with minimal fragmentation, which is ideal for accurate mass measurement.

When analyzed by HR-ESI-MS, the compound can be observed in various ionic forms, or adducts. The high-resolution capabilities of instruments like Orbitrap or time-of-flight (TOF) analyzers allow for the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, often to within a few parts per million (ppm). This precision enables the confident determination of the elemental formula.

For 2,7-Naphthalenediol, 1,1'-methylenedi- (C₂₁H₁₆O₄), the expected monoisotopic mass is 332.1049 Da. HR-ESI-MS analysis would confirm this by detecting ions corresponding to various adducts. The table below outlines the predicted m/z values for common adducts that would be observed, confirming the compound's identity.

| Adduct Form | Chemical Formula | Predicted m/z |

| [M+H]⁺ | [C₂₁H₁₇O₄]⁺ | 333.1121 |

| [M+Na]⁺ | [C₂₁H₁₆O₄Na]⁺ | 355.0941 |

| [M+K]⁺ | [C₂₁H₁₆O₄K]⁺ | 371.0680 |

| [M-H]⁻ | [C₂₁H₁₅O₄]⁻ | 331.0976 |

| [M+HCOO]⁻ | [C₂₂H₁₇O₆]⁻ | 377.1031 |

| Data sourced from predictive models based on the compound's structure. |

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), further structural information can be obtained. The fragmentation pattern provides insights into the molecule's connectivity. Key fragmentation pathways for 2,7-Naphthalenediol, 1,1'-methylenedi- would likely involve the cleavage of the methylene (B1212753) bridge, leading to the formation of fragment ions related to the 2,7-naphthalenediol monomeric unit.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds within a mixture. For the analysis of 2,7-Naphthalenediol, 1,1'-methylenedi-, derivatization may be required to increase its volatility and thermal stability, for instance, by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

GC-MS is particularly valuable for identifying impurities or degradation products that may arise during synthesis or storage. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which serves as a detector, providing a mass spectrum for each peak in the chromatogram.

The electron ionization (EI) mode, commonly used in GC-MS, is a high-energy technique that causes extensive fragmentation of molecules. While this can make the molecular ion peak less abundant, the resulting fragmentation pattern is highly reproducible and acts as a chemical "fingerprint." By comparing these patterns to spectral libraries (like the NIST/EPA/NIH Mass Spectral Library), unknown compounds and degradation products can be identified. nist.gov

Potential degradation of 2,7-Naphthalenediol, 1,1'-methylenedi- under oxidative or thermal stress could lead to the formation of products such as the parent monomer (2,7-naphthalenediol), corresponding aldehydes or carboxylic acids from the cleavage of the naphthalene (B1677914) rings, or further oxidation products. GC-MS provides an effective platform for the detection and tentative identification of these species, which is crucial for stability studies and quality control.

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While crystallographic data for the parent monomer, 2,7-naphthalenediol, are available in resources like the Cambridge Structural Database (CSD Entry: 262464), a specific crystal structure for the 1,1'-methylenedi- dimer was not identified in the searched scientific literature. nih.gov

Should such a study be performed on a suitable crystal of 2,7-Naphthalenediol, 1,1'-methylenedi-, it would definitively confirm the connectivity of the two naphthalenediol units through the methylene bridge. Furthermore, it would reveal critical structural details such as:

Intramolecular and intermolecular hydrogen bonding involving the hydroxyl groups, which dictates the crystal packing and influences physical properties like melting point and solubility.

The precise bond lengths and angles of the entire molecule, providing experimental validation of its structure.

This level of detailed structural insight is unparalleled and is crucial for a complete understanding of the compound's solid-state properties.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a fundamental set of laboratory techniques used for the separation, identification, and purification of the components of a mixture. For 2,7-Naphthalenediol, 1,1'-methylenedi-, various chromatographic methods are essential for its isolation after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile compounds like 2,7-Naphthalenediol, 1,1'-methylenedi-. A common method involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

In a typical HPLC analysis for purity, a solution of the compound is injected into the system. The main compound will elute at a characteristic retention time, and its purity can be calculated based on the area of its peak relative to the total area of all peaks in the chromatogram. A UV detector is commonly employed, as the naphthalene rings are strongly chromophoric. Purity levels of ≥98.0% are often determined using this method.

Furthermore, HPLC can be used to quantify specific impurities if reference standards are available. It is also a key component of stability testing, tracking the appearance of degradation products over time. Other chromatographic techniques that can be applied include:

Column Chromatography: Often used on a larger scale for the purification of the compound after its synthesis, employing stationary phases like silica (B1680970) gel.

Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of a chemical reaction or for preliminary purity checks.

The development of robust chromatographic methods is a critical step in ensuring the quality and consistency of 2,7-Naphthalenediol, 1,1'-methylenedi- for any application.

Reactivity and Mechanistic Investigations of 2,7 Naphthalenediol, 1,1 Methylenedi

Elucidation of Reaction Mechanisms in Bridging Linkage Formation.beilstein-journals.orgmasterorganicchemistry.comsfu.ca

The formation of the methylene (B1212753) bridge in 1,1'-methylenebis(2,7-naphthalenediol) occurs through the condensation of 2,7-naphthalenediol with formaldehyde (B43269). This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich naphthalene (B1677914) ring attacks the electrophilic carbon of formaldehyde. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases, each following a distinct mechanistic pathway.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, formaldehyde is protonated to form a highly electrophilic carbocation, [HO-CH₂]⁺. This cation is then attacked by the π-electrons of the 2,7-naphthalenediol ring. The hydroxyl groups on the naphthalenediol are activating, directing the substitution to the ortho and para positions. In the case of 2,7-naphthalenediol, the positions ortho to the hydroxyl groups (1, 3, 6, and 8) are activated. The initial attack results in the formation of a hydroxymethyl derivative, 1-hydroxymethyl-2,7-naphthalenediol. This intermediate can then be protonated again, lose water to form a new carbocation, which then attacks a second molecule of 2,7-naphthalenediol to form the final methylene-bridged product.

Base-Catalyzed Mechanism: Under basic conditions, the 2,7-naphthalenediol is deprotonated to form a more nucleophilic phenoxide-like anion. This anion then attacks the neutral formaldehyde molecule in a nucleophilic addition reaction. masterorganicchemistry.com The resulting intermediate is a hydroxymethyl-substituted naphthalenediolate. This intermediate can then react further. One proposed mechanism involves the elimination of a hydroxide (B78521) ion from the hydroxymethyl group to form a quinone methide intermediate. This highly reactive intermediate is then rapidly attacked by another naphthalenediolate anion to form the methylene bridge. mdpi.com

The general pathways can be summarized as follows:

| Catalyst | Key Electrophile/Nucleophile | Intermediate |

| Acid | Protonated formaldehyde ([HO-CH₂]⁺) | 1-Hydroxymethyl-2,7-naphthalenediol |

| Base | 2,7-Naphthalenediolate anion | Hydroxymethyl-substituted naphthalenediolate |

The distribution of products in the condensation reaction is highly dependent on the reaction conditions, including the molar ratio of reactants, temperature, catalyst concentration, and solvent.

Molar Ratio: A higher molar ratio of 2,7-naphthalenediol to formaldehyde favors the formation of the dimeric product, 1,1'-methylenebis(2,7-naphthalenediol). Conversely, an excess of formaldehyde can lead to the formation of higher oligomers and polymers. chemicalbook.com

Temperature: The reaction temperature influences the rate of reaction and the selectivity. Higher temperatures generally increase the reaction rate but may also promote the formation of side products and polymers. For the synthesis of 2,7-dihydroxynaphthalene (B41206) via alkali fusion, temperatures in the range of 260-320 °C are employed, highlighting the thermal stability of the naphthalene core. google.com Condensation reactions with formaldehyde are typically carried out at lower temperatures to control the product distribution.

Catalyst: The type and concentration of the catalyst play a crucial role. Strong acids can lead to rapid polymerization, while milder catalysts may allow for better control over the formation of the dimer. Similarly, the concentration of the base in a base-catalyzed reaction will affect the concentration of the reactive naphthalenediolate anion and thus the reaction rate.

The following table outlines plausible conditions for the synthesis of the target compound:

| Parameter | Condition | Expected Outcome |

| Molar Ratio (Naphthalenediol:Formaldehyde) | 2:1 | Favors dimer formation |

| Catalyst | Dilute HCl or H₂SO₄ | Controlled condensation |

| Temperature | 60-80 °C | Moderate reaction rate, minimizes side reactions |

| Solvent | Ethanol or Dioxane | Good solubility of reactants |

Chemical Functionalization and Derivatization Strategies

The presence of four hydroxyl groups in 1,1'-methylenebis(2,7-naphthalenediol) allows for a variety of functionalization and derivatization reactions, leading to the synthesis of new molecules with tailored properties.

The hydroxyl groups of 1,1'-methylenebis(2,7-naphthalenediol) can be readily acetylated to form the corresponding tetraacetate derivative. This is typically achieved by reacting the parent compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst like pyridine (B92270) or triethylamine. google.comfrontiersin.orgnih.gov The base serves to neutralize the acid byproduct (acetic acid or HCl) and to catalyze the reaction.

A general procedure for the acetylation is as follows:

Dissolve 1,1'-methylenebis(2,7-naphthalenediol) in a suitable solvent such as pyridine or a mixture of toluene (B28343) and triethylamine.

Add acetic anhydride dropwise to the solution at room temperature.

Stir the reaction mixture for several hours until the reaction is complete (monitored by techniques like TLC).

Pour the reaction mixture into water to quench the excess acetic anhydride.

Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent to obtain the crude tetraacetate.

Purify the product by recrystallization or column chromatography.

This derivatization is often used to improve the solubility of the compound in less polar organic solvents and for characterization purposes.

1,1'-Methylenebis(2,7-naphthalenediol) can serve as a monomer for the synthesis of oligomers and polymers. The reaction with additional formaldehyde under acidic or basic conditions can lead to the formation of novolac-type or resol-type resins, respectively.

Acid-Catalyzed Polymerization: In the presence of an acid catalyst and excess formaldehyde, the methylene-bridged dimer can undergo further electrophilic substitution at the remaining activated positions on the naphthalene rings, leading to the formation of a cross-linked polymer network. rsc.org The resulting material is a rigid, thermosetting polymer with high thermal stability due to the aromatic naphthalene units.

Base-Catalyzed Polymerization: Under basic conditions with an excess of formaldehyde, hydroxymethyl groups are introduced at the vacant ortho positions of the naphthalene rings. These hydroxymethylated intermediates can then condense with each other through the formation of ether linkages (-CH₂-O-CH₂-) or additional methylene bridges, leading to a resol-type resin.

The properties of the resulting polymers, such as molecular weight, degree of cross-linking, and thermal stability, can be controlled by adjusting the reaction conditions, including the monomer-to-formaldehyde ratio and the type of catalyst.

Oxidation Chemistry and Stability of the Methylene Bridge

The methylene bridge in 1,1'-methylenebis(2,7-naphthalenediol) is generally stable under non-oxidizing conditions. However, it can be susceptible to oxidation under harsh conditions. The electron-rich naphthalene rings can also undergo oxidative coupling reactions.

Oxidative coupling of the naphthol units is a potential side reaction during the synthesis and a possible degradation pathway. For instance, the iron-catalyzed oxidative homo-coupling of 2-naphthols is a known method for the synthesis of BINOL derivatives. mdpi.com While the methylene bridge sterically hinders the direct coupling of the two naphthalene units within the same molecule, intermolecular oxidative coupling could lead to higher molecular weight species.

Reactivity as a Polyfunctional Building Block in Organic Synthesis

The compound 2,7-naphthalenediol, 1,1'-methylenedi-, also known as 1,1'-methylenebis(2,7-dihydroxynaphthalene), serves as a significant polyfunctional building block in organic synthesis, primarily in the field of polymer chemistry. Its structure, featuring two 2,7-dihydroxynaphthalene units linked by a methylene bridge, offers multiple reactive sites that can be exploited to create complex macromolecular architectures. The hydroxyl groups on the naphthalene rings are the primary sites of reactivity, allowing for the formation of ethers, esters, and other derivatives.

A key application of this compound is as a monomer in the synthesis of specialized epoxy resins. The reactivity of 1,1'-methylenebis(2,7-dihydroxynaphthalene) and its analogues, more generally referred to as 1,1-bis(2,7-dihydroxy-1-naphthyl)alkanes, has been explored for creating high-performance polymers with desirable thermal and mechanical properties.

The synthesis of these building blocks typically involves the acid-catalyzed condensation reaction between 2,7-dihydroxynaphthalene and an aldehyde. google.com When formaldehyde is used as the aldehyde, the specific compound 1,1'-methylenebis(2,7-dihydroxynaphthalene) is formed. The general reaction scheme is presented below:

General Synthesis of 1,1-bis(2,7-dihydroxy-1-naphthyl)alkanes

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2,7-Dihydroxynaphthalene | Aldehyde (R-CHO) | 1,1-bis(2,7-dihydroxy-1-naphthyl)alkane |

The subsequent reactivity of this polyfunctional monomer is demonstrated in its reaction with epihalohydrins to produce tetrafunctional epoxy resins. google.com In this reaction, both hydroxyl groups on each naphthalene unit react with the epihalohydrin (e.g., epichlorohydrin) to form glycidyl (B131873) ethers. This transformation converts the diol monomer into a tetra-epoxy functionalized resin, which can then be cured to form a highly cross-linked and robust polymer network.

The properties of the final cured material, such as heat resistance, are influenced by the structure of the initial building block. For instance, the choice of the aldehyde used in the synthesis of the 1,1-bis(2,7-dihydroxy-1-naphthyl)alkane can impact the melt viscosity of the resulting epoxy resin. google.com

Detailed research findings have shown that the use of 2,7-dihydroxynaphthalene-based building blocks can lead to epoxy resins with excellent heat resistance. The polycyclic aromatic nature of the naphthalene core contributes to the thermal stability of the resulting polymer. The general process for the formation of the epoxy resin is outlined in the following table:

Epoxy Resin Synthesis from 1,1-bis(2,7-dihydroxy-1-naphthyl)alkane

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| 1,1-bis(2,7-dihydroxy-1-naphthyl)alkane | Epihalohydrin | 1,1-bis(2,7-diglycidyloxy-1-naphthyl)alkane (Epoxy Resin) | Low melt viscosity and excellent heat resistance google.com |

Furthermore, the versatility of this building block is highlighted by the possibility of creating mixed-dimer systems. For example, by reacting a mixture of 2,7-dihydroxynaphthalene and β-naphthol with an aldehyde, a mixture of dimeric compounds can be produced. This mixture, containing 1,1-bis(2,7-dihydroxy-1-naphthyl)alkane, 1-(2,7-dihydroxy-1-naphthyl)-1-(2-hydroxy-1-naphthyl)alkane, and 1,1-bis(2-hydroxy-1-naphthyl)alkane, can then be reacted with an epihalohydrin to form a composite epoxy resin. google.com This approach allows for the fine-tuning of the final polymer's properties by adjusting the ratio of the starting naphtholic compounds. google.com

Theoretical and Computational Studies of 2,7 Naphthalenediol, 1,1 Methylenedi

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties.

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2,7-Naphthalenediol, 1,1'-methylenedi-, with a methylene (B1212753) bridge connecting two naphthalenediol units, multiple low-energy conformations (conformers) would be expected. A conformational analysis would involve systematically exploring the molecule's potential energy surface to identify these stable conformers and the energy barriers between them. This would reveal the preferred spatial arrangement of the naphthyl groups relative to each other.

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. For 2,7-Naphthalenediol, 1,1'-methylenedi-, one would expect the HOMO to be localized on the electron-rich naphthalene (B1677914) ring systems and the hydroxyl groups, while the LUMO would likely be distributed over the aromatic rings.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. For 2,7-Naphthalenediol, 1,1'-methylenedi-, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating these are sites for hydrogen bonding and electrophilic interaction.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations would allow for the study of the dynamic behavior of 2,7-Naphthalenediol, 1,1'-methylenedi- over time. This would provide insights into its conformational flexibility, showing how the molecule changes its shape at a given temperature. Furthermore, MD simulations can be used to study the interactions of this molecule with other molecules, such as solvents or biological macromolecules, by simulating them together in a virtual environment. This could help in understanding its solubility and potential biological activity.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves identifying the most likely pathway for a reaction to occur and calculating the structures and energies of the transition states—the highest energy points along the reaction coordinate. For 2,7-Naphthalenediol, 1,1'-methylenedi-, one could model its synthesis or its participation in subsequent chemical reactions. For example, the formation of this molecule from 2,7-naphthalenediol and formaldehyde (B43269) could be modeled to understand the step-by-step mechanism and identify the key intermediates and transition states.

Prediction of Spectroscopic Signatures (e.g., NMR and IR Spectra)

Computational methods can predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies. For 2,7-Naphthalenediol, 1,1'-methylenedi-, predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, the methylene bridge, and the hydroxyl groups. The predicted IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings and the methylene group, and C=C stretching of the aromatic rings.

Supramolecular Chemistry and Host Guest Interactions

Principles of Molecular Recognition by Methylene-Bridged Naphthalene (B1677914) Derivatives

Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. In host-guest chemistry, a larger host molecule is designed to bind a smaller guest molecule. Methylene-bridged naphthalene derivatives, such as those derived from 1,1'-methylenedi-2,7-naphthalenediol, employ several key principles to achieve molecular recognition. illinois.edumdpi.comrsc.org

The primary driving forces for binding are a combination of non-covalent interactions:

π-π Stacking: The electron-rich aromatic surfaces of the naphthalene rings can interact favorably with guest molecules that also possess π-systems. Naphthalene rings, having a larger surface area and more π-electrons than benzene (B151609) rings, can engage in stronger stacking interactions. globethesis.com

Hydrophobic Interactions: In aqueous media, the nonpolar naphthalene surfaces create a hydrophobic cavity that can encapsulate nonpolar or amphiphilic guest molecules, driven by the release of high-energy water molecules from the binding site. globethesis.com

Hydrogen Bonding: The hydroxyl groups of the 2,7-naphthalenediol unit can act as hydrogen bond donors or acceptors. This allows for specific interactions with guests that have complementary functional groups, such as amines or carboxylates. globethesis.com

Shape and Size Complementarity: The pre-organized three-dimensional structure of hosts derived from these naphthalene units creates cavities of specific sizes and shapes. Effective binding occurs when the guest molecule fits snugly within the host's cavity, maximizing favorable interactions. nih.gov

These interactions work in concert to provide both stability and selectivity in guest binding. The specific geometry of the methylene (B1212753) bridge influences the orientation of the two naphthalene units, defining the shape and rigidity of the potential binding pocket.

Design and Synthesis of Naphthalene-Based Host Molecules

The 1,1'-methylenedi-2,7-naphthalenediol scaffold is a versatile platform for synthesizing a variety of host molecules, primarily through its incorporation into larger cyclic structures.

Macrocyclic hosts composed of multiple naphthalene units linked by methylene bridges have been a significant area of research. These are often synthesized through a one-pot acid-catalyzed condensation reaction between a 2,7-dialkoxynaphthalene monomer and paraformaldehyde. researchgate.netresearchgate.net This method allows for the formation of various oligomers and macrocycles, such as "naphthotubes," which possess well-defined, deep cavities suitable for encapsulating guests. researchgate.netresearchgate.net

The synthesis can be directed to favor specific macrocycle sizes. For instance, using 2,7-dimethoxynaphthalene (B1218487) and paraformaldehyde in the presence of trifluoroacetic acid (TFA) or BF3⋅OEt2 can yield macrocycles termed saucer[n]arenes. researchgate.net By introducing functional groups, such as carboxylates, onto the rims of these macrocycles, their solubility in water can be dramatically increased, enabling them to bind cationic guests in aqueous media with high affinity. rsc.org The development of such water-soluble hosts is crucial for applications in biology and environmental science. bohrium.com

Host-Guest Complexation Studies with Various Guest Molecules

The ability of naphthalene-based hosts to form complexes with a range of guest molecules has been extensively studied to determine their binding strength and selectivity.

The binding affinity between a host and guest is quantified by the association constant (Ka). acs.orgnih.gov Higher Ka values indicate stronger binding. Studies on acyclic methylene-bridged oligomers of 2,3-diethoxynaphthalene (B13772719) have shown their ability to form host-guest complexes with various organic ammonium (B1175870) cations. nih.gov The tetrameric version of this oligomer, which forms a pseudo-cyclic cavity, exhibits notable binding affinities, with association constants in the range of 10² to 10⁴ M⁻¹. nih.gov

Similarly, a water-soluble naphthalene-based macrocycle featuring carboxylato groups on its rims has demonstrated exceptionally strong binding for cationic guests, with association constants reaching 10⁶–10⁷ M⁻¹. rsc.org This high affinity is attributed to a combination of hydrophobic encapsulation and electrostatic interactions between the anionic host and the cationic guest.

The selectivity of these hosts depends on the size, shape, and chemical properties of the guest. For example, the optimal number of naphthalene units in an oligomeric host can vary for different guests, indicating a high degree of structural complementarity is required for strong binding. nih.gov

| Host Molecule Type | Guest Molecule | Solvent | Association Constant (Ka, M⁻¹) | Reference |

|---|---|---|---|---|

| Acyclic Pillar naphthalene | 1,4-Butanediammonium | CDCl₃ | (1.2 ± 0.2) × 10³ | nih.gov |

| Acyclic Pillar naphthalene | 1,6-Hexanediammonium | CDCl₃ | (2.4 ± 0.3) × 10⁴ | nih.gov |

| Water-Soluble Macrocycle | Methyl Viologen | Aqueous Media | ~10⁶ - 10⁷ | rsc.org |

| Methylene-bridged naphthotube | Pyridostigmine | - | 2.2 × 10⁵ | researchgate.net |

| Methylene-bridged naphthotube | Neostigmine | - | 2.7 × 10⁴ | researchgate.net |

Several analytical techniques are employed to confirm the formation and elucidate the structure of host-guest complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for studying host-guest interactions in solution. Upon complexation, the chemical shifts of protons on both the host and guest molecules typically change. Titration experiments, where the concentration of the guest is systematically varied while monitoring the host's NMR spectrum, are used to determine the binding stoichiometry and calculate the association constant (Ka). nih.govmdpi.com

X-ray Crystallography: This technique provides definitive evidence of complex formation in the solid state. By analyzing the crystal structure, researchers can directly observe the binding mode, including the precise orientation of the guest within the host's cavity and the specific intermolecular distances of non-covalent interactions like hydrogen bonds and π-π stacking. nih.govtdl.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect the non-covalently bound host-guest complex as a single species in the gas phase, confirming the stoichiometry of the complex (e.g., 1:1 or 1:2). rsc.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of all thermodynamic parameters of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS). mdpi.com

UV-Vis and Fluorescence Spectroscopy: If the host or guest is chromophoric or fluorescent, their spectral properties may change upon complexation. These changes can be monitored during titration experiments to determine binding constants. researchgate.net

Through these combined methods, a comprehensive understanding of the structure, stability, and dynamics of host-guest complexes formed by derivatives of 1,1'-methylenedi-2,7-naphthalenediol can be achieved.

Non-Covalent Interactions Governing Recognition and Assembly

The assembly of molecules into larger, ordered supramolecular structures is dictated by a variety of non-covalent interactions. For an organic molecule like 2,7-Naphthalenediol, 1,1'-methylenedi-, these forces are crucial in determining its solid-state packing and its potential to form complexes with other molecules.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and play a pivotal role in the formation of specific molecular assemblies. The hydroxyl (-OH) groups on the naphthalene rings of 2,7-Naphthalenediol, 1,1'-methylenedi- are prime sites for forming hydrogen bonds. These groups can act as both hydrogen bond donors (the H atom) and acceptors (the O atom).

Table 1: Potential Hydrogen Bonding Interactions in 2,7-Naphthalenediol, 1,1'-methylenedi- Assemblies

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Naphthalenediol -OH | Naphthalenediol -OH | Intermolecular | Chains, Sheets, Helices |

| Naphthalenediol -OH | Guest Molecule (e.g., with N or O atoms) | Host-Guest Interaction | Encapsulation Complex |

This table is illustrative and based on general principles of hydrogen bonding, as specific experimental data for the target compound is not available.

Van der Waals Forces and Hydrophobic Effects

Van der Waals Forces: These are weaker, non-directional forces that include dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. The large, electron-rich naphthalene rings of 2,7-Naphthalenediol, 1,1'-methylenedi- are expected to exhibit significant π-π stacking interactions, a specific type of van der Waals interaction. In this arrangement, the planar naphthalene rings of adjacent molecules would stack on top of each other, maximizing attractive dispersion forces. The stability of such stacks is influenced by the relative orientation of the rings (e.g., face-to-face or offset).

Hydrophobic Effects: In an aqueous environment, the nonpolar naphthalene moieties would tend to aggregate to minimize their contact with water molecules. This hydrophobic effect is a primary driving force for the self-assembly of amphiphilic molecules in water and plays a crucial role in molecular recognition and host-guest complexation. For 2,7-Naphthalenediol, 1,1'-methylenedi-, the large hydrophobic surface area would favor its association in aqueous media and the formation of complexes with other nonpolar guest molecules.

Applications in Selective Encapsulation and Release Systems

The ability of a molecule to act as a host and selectively bind a guest molecule is a cornerstone of supramolecular chemistry, with applications ranging from sensing to drug delivery. The structural features of 2,7-Naphthalenediol, 1,1'-methylenedi- suggest its potential as a building block for host molecules.

The two naphthalenediol units linked by a flexible methylene bridge could potentially form a cleft-like binding pocket. This cavity could encapsulate guest molecules of a complementary size and shape. The selectivity of this encapsulation would be governed by the combination of non-covalent interactions discussed above:

Hydrogen Bonding: The hydroxyl groups could form specific hydrogen bonds with functional groups on the guest molecule.

Van der Waals Forces: The naphthalene walls of the cavity would provide a large surface area for van der Waals interactions with the guest.

Hydrophobic Effects: In aqueous solution, the encapsulation of a hydrophobic guest within the host's cavity would be entropically favorable due to the release of ordered water molecules from the surfaces of both host and guest.

Controlled release of an encapsulated guest could be triggered by external stimuli that disrupt the non-covalent interactions holding the host-guest complex together. Such stimuli could include changes in pH, temperature, or the introduction of a competitive guest molecule that binds more strongly to the host.

Table 2: Theoretical Host-Guest Parameters for 2,7-Naphthalenediol, 1,1'-methylenedi- Based Systems

| Guest Type | Primary Driving Force for Encapsulation | Potential Release Trigger |

| Small polar molecules | Hydrogen bonding, Dipole-dipole | Change in pH, Competitive guest |

| Aromatic hydrocarbons | π-π stacking, Hydrophobic effect | Change in solvent polarity |

| Aliphatic chains | Van der Waals forces, Hydrophobic effect | Increase in temperature |

This table presents hypothetical scenarios as specific experimental data on the encapsulation and release properties of 2,7-Naphthalenediol, 1,1'-methylenedi- are not available in the reviewed literature.

Advanced Materials Science Applications

Development of Naphthalene-Containing Polymers and Resins

The incorporation of naphthalene (B1677914) moieties into polymer backbones is a well-established strategy for enhancing their performance characteristics. Polymers containing naphthalene rings are noted for their high glass transition temperatures, excellent thermal stability, and good mechanical strength.

The diol functionality of 2,7-Naphthalenediol, 1,1'-methylenedi- makes it a suitable candidate for the synthesis of polycarbonates and polyesters through polycondensation reactions. Polycarbonates are a class of thermoplastic polymers known for their strength, toughness, and transparency. uwb.edu.pl The synthesis of polycarbonates can be achieved through methods such as the reaction of a bisphenol with phosgene (B1210022) or through transesterification with a carbonate source like diphenyl carbonate. uwb.edu.pl While specific studies on the polymerization of 2,7-Naphthalenediol, 1,1'-methylenedi- are limited, a patent for naphthalene-containing polymers discusses the potential of a related isomer, 1,1′-methylene-bis(naphthalen-2-ol), as a polycarbonate precursor. google.com This related compound was found to have a melting temperature of 204.20°C, which is significantly higher than that of bisphenol A (BPA), suggesting that polycarbonates derived from it could exhibit enhanced thermal properties. google.com

Similarly, polyesters can be synthesized via the melt polycondensation of a diol with a dicarboxylic acid or its derivative. researchgate.net The introduction of the rigid naphthalene structure from 2,7-Naphthalenediol, 1,1'-methylenedi- into the polyester (B1180765) backbone would be expected to increase the polymer's melting point and thermal stability.

Table 1: Potential Properties of Polymers Derived from Naphthalene-Based Monomers

| Polymer Type | Potential Monomer | Expected Properties |

|---|---|---|

| Polycarbonate | 1,1′-methylene-bis(naphthalen-2-ol) | Higher melting temperature compared to BPA-based polycarbonates. google.com |

Research into porous polymers for adsorption applications has explored the use of naphthalene-based building blocks. For example, a novel porous polyaminal-linked polymer has been synthesized from naphthalene and melamine (B1676169) building blocks. sciopen.com This material demonstrated a significant uptake of CO2 and selectivity for the adsorption of lead (II) cations. sciopen.com The study concluded that the incorporation of the naphthalene unit into the polymer network enhances porosity, which in turn improves its adsorption capabilities for both CO2 and heavy metals. sciopen.com While this research utilized a different naphthalene derivative, it highlights the potential of incorporating naphthalene structures, such as that in 2,7-Naphthalenediol, 1,1'-methylenedi-, in the design of advanced adsorbent materials.

High-Performance Coatings and Thin Films

The development of high-performance coatings is crucial for protecting materials from environmental degradation and enhancing their durability. Naphthalene-based compounds have shown promise in this area.

A study has demonstrated that 2,7-dihydroxynaphthalene (B41206) can be used to create multifunctional coatings that mimic fungal melanogenesis. sigmaaldrich.com This process involves the laccase-catalyzed oxidative polymerization of the dihydroxynaphthalene. sigmaaldrich.com The resulting poly(2,7-dihydroxynaphthalene) was successfully deposited on a variety of solid surfaces, indicating its potential as a versatile coating agent for material-independent surface modifications. sigmaaldrich.com This suggests that derivatives like 2,7-Naphthalenediol, 1,1'-methylenedi- could potentially be used to create similar protective coatings with robust adhesive properties.

Integration in Optoelectronic Devices and Advanced Carbon Materials

Naphthalene derivatives are of interest for applications in optoelectronic devices due to their unique electronic and optical properties. For instance, naphthalenediimide derivatives have been investigated as electron-selective contacts in quantum dot LEDs and as components of high-performance cathodes for lithium-ion batteries. sciopen.comresearchgate.netsciltp.com Furthermore, carbon quantum dots synthesized using 2,7-naphthalenediol as a precursor have been shown to exhibit high fluorescent quantum yields, making them suitable for potential applications in optoelectronic devices. sigmaaldrich.com While direct applications of 2,7-Naphthalenediol, 1,1'-methylenedi- in this field have not been reported, the inherent properties of the naphthalenediol moiety suggest that polymers derived from it could be explored for their optoelectronic characteristics.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2,7-Naphthalenediol, 1,1'-methylenedi- |

| 2,3-naphthalenediol |

| 1,1′-methylene-bis(naphthalen-2-ol) |

| Bisphenol A (BPA) |

| 2,7-dihydroxynaphthalene |

| Naphthalenediimide |

| 2-naphthol |

| 1-methyl-2-naphthol |

| 1,1′-(ethane,1,1-diyl)bis(naphthalene-2-ol) |

| 6,6′-(butane-2,3-diyl)bis(naphthalen-2-ol) |

| 4,4′-(naphthalen-1-ylmethylene)dianiline |

| 4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) |

| 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) |

| 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) |

| 4,4′-oxydianiline |

| Pyromellitic dianhydride |

| 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one |

| Rhodamine 6G hydrazide |

| 2,7-dihydroxynaphthalene-1-carbaldehyde |

| 1,6-naphthalenediol |

| Poly(1,4-cyclohexanedimethylene 2,6-naphthalate) |

Precursor for Carbon Quantum Dots with Enhanced Photoelectric Properties

2,7-Naphthalenediol has been identified as a key precursor in the synthesis of carbon quantum dots (CQDs), a class of nanomaterials prized for their unique optical and electronic properties. nsf.govnih.gov CQDs are small carbon nanoparticles, typically under 10 nm in size, that exhibit bright fluorescence and high photostability, making them ideal for a range of applications including bioimaging, sensing, and optoelectronic devices. nsf.govnih.gov

The synthesis of CQDs from 2,7-Naphthalenediol is often achieved through hydrothermal or solvothermal methods. nih.gov In these processes, the 2,7-Naphthalenediol molecule, along with catalysts and various solvents, is heated in a sealed container. nih.gov This process constructs the carbon skeleton of the CQDs. nih.gov The choice of synthesis parameters—such as reaction temperature, time, catalysts, and solvents—heavily influences the final properties of the CQDs, allowing for tunable photoluminescence (PL) emissions. nih.gov For instance, by adjusting these conditions, researchers have successfully produced full-color fluorescence CQDs with PL peaks ranging from purple to red. nih.gov

The use of 2,7-Naphthalenediol as a precursor can lead to CQDs with excellent photoelectric properties, including high fluorescent quantum yields. sigmaaldrich.com Research has demonstrated that these properties are crucial for their potential use in high-performance optoelectronic devices. sigmaaldrich.com

Table 1: Synthesis Conditions for Full-Color CQDs from 2,7-Naphthalenediol

| CQD Color | Precursor | Catalyst/Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Cyan | 2,7-naphthalenediol (0.08 g) | Urea (0.1 g) in H₂O (4 mL) | 160 | 4 |

This table is based on data from a machine learning-guided study on CQD synthesis. nih.gov

Enhancement of Catalytic and Surface-Enhanced Raman Scattering (SERS) Activities

The utility of 2,7-Naphthalenediol extends to the fields of catalysis and advanced spectroscopic techniques. It plays a significant role in enhancing both catalytic and Surface-Enhanced Raman Scattering (SERS) activities, particularly in the synthesis of noble metal nanoclusters. sigmaaldrich.comnih.gov

In one study, 2,7-dihydroxynaphthalene (2,7-DHN) was used in a simple, room-temperature wet-chemical method to synthesize osmium (Os) nanoclusters. nih.gov The resulting interconnected nanoclusters demonstrated superior catalytic activity in the reduction of various organic nitro compounds. nih.gov

Furthermore, these same Os nanoclusters exhibited excellent SERS activity. nih.gov SERS is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, allowing for trace-level detection. The enhancement factor observed using a probe molecule was found to be superior or comparable to that of many other noble metal nanoparticles. nih.gov This dual enhancement of catalytic and SERS activities opens avenues for developing new sensors and catalysts for environmental and biomedical applications. nih.gov

Table 2: Applications of 2,7-Naphthalenediol in Catalysis and SERS

| Application Area | System | Role of 2,7-Naphthalenediol | Outcome |

|---|---|---|---|

| Catalysis | Osmium Nanoclusters | Component in synthesis | Superior catalytic rate for reduction of nitroaromatics. nih.gov |

| SERS | Osmium Nanoclusters | Component in synthesis | High enhancement factor for detection of probe molecules. nih.gov |

Bio-Inspired Material Design and Functional Mimicry

Bio-inspired design is an innovative approach that seeks to solve engineering challenges by emulating the time-tested patterns and strategies found in nature. hilarispublisher.comhilarispublisher.com From the self-cleaning surface of a lotus (B1177795) leaf to the incredible strength-to-weight ratio of spider silk, nature provides a vast library of design principles. hilarispublisher.comyoutube.com

In this context, dihydroxynaphthalenes, including 2,7-Naphthalenediol, have been utilized in applications that mimic biological processes. One notable example is the creation of multifunctional coatings that replicate fungal melanogenesis. sigmaaldrich.com Melanin in fungi provides robust protection against various environmental stressors. By using dihydroxynaphthalene as a building block, researchers can create coatings that impart enhanced durability and protection to underlying materials, mimicking nature's own protective strategies. sigmaaldrich.com This approach is part of a broader field focused on developing materials that can self-heal, adapt, or exhibit superior properties by drawing inspiration from biological systems. hilarispublisher.commdpi.com

Future Research Directions and Translational Opportunities

Rational Design of Derivatives with Tunable Properties

The inherent properties of 2,7-Naphthalenediol, 1,1'-methylenedi- can be precisely tailored through the rational design of its derivatives. By strategically introducing various functional groups onto the naphthalene (B1677914) core, researchers can modulate its electronic, optical, and solubility characteristics. This approach allows for the creation of new molecules with properties fine-tuned for specific applications.

The introduction of silyl (B83357) groups at various positions on the naphthalene chromophore has been shown to cause shifts in absorption maxima to longer wavelengths and an increase in fluorescence intensities. mdpi.com Similarly, the incorporation of methoxy (B1213986) and cyano groups can also induce bathochromic shifts and enhance fluorescence. mdpi.com These findings suggest that silyl, methoxy, and cyano-substituted derivatives of 2,7-Naphthalenediol, 1,1'-methylenedi- could be designed to exhibit tailored photophysical properties for applications in organic electronics, sensors, and bio-imaging.

Furthermore, the synthesis of dialkoxy-substituted naphthalene derivatives has been explored for their catalytic antioxidant activity. nih.govresearchgate.net By varying the alkoxy substituents, the catalytic efficiency of these compounds can be modulated. This principle can be applied to 2,7-Naphthalenediol, 1,1'-methylenedi- to develop novel catalysts with tunable activity for a range of chemical transformations. The conformational constraints imposed by the methylene (B1212753) bridge, combined with the electronic effects of the substituents, could lead to catalysts with unique selectivity and reactivity.

Table 1: Potential Substituents for Tuning the Properties of 2,7-Naphthalenediol, 1,1'-methylenedi- Derivatives

| Substituent Group | Potential Effect on Properties | Rationale |

| Silyl Groups | Red-shifted absorption, enhanced fluorescence | Alters the electronic structure of the naphthalene core. mdpi.com |

| Methoxy Groups | Bathochromic shift in absorption and emission | Electron-donating nature influences the energy levels of the molecule. mdpi.com |

| Cyano Groups | Enhanced fluorescence, altered electronic properties | Electron-withdrawing nature modifies the charge distribution. mdpi.com |

| Alkoxy Chains | Improved solubility, tunable catalytic activity | Increases solubility in organic solvents and can influence the steric environment of active sites. nih.govresearchgate.net |

Expansion of Applications in Supramolecular Assemblies

The rigid and well-defined structure of 2,7-Naphthalenediol, 1,1'-methylenedi- makes it an excellent building block for the construction of complex supramolecular assemblies. The naphthalene units can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds, providing multiple non-covalent interactions to drive self-assembly.

Research on methylene-bridged naphthalene oligomers derived from 2,6-dialkoxyl naphthalene has demonstrated their ability to form host-guest complexes with organic cations. nih.gov This highlights the potential of the methylene-bridged naphthalene framework in molecular recognition and the construction of synthetic receptors. By analogy, 2,7-Naphthalenediol, 1,1'-methylenedi- and its derivatives could be employed to create macrocycles and cages capable of encapsulating specific guest molecules, with applications in drug delivery, sensing, and catalysis.

Furthermore, the self-assembly of naphthalene-containing molecules can lead to the formation of supramolecular polymers. researchgate.net The directional nature of π-π stacking and hydrogen bonding interactions can guide the linear growth of polymeric chains. The properties of these supramolecular polymers, such as their length, stability, and responsiveness to external stimuli, could be tuned by modifying the structure of the 2,7-Naphthalenediol, 1,1'-methylenedi- monomer. The development of water-soluble derivatives could lead to novel materials for biomedical and environmental applications. The self-assembly of a naphthalene-linked chlorophyll (B73375) dimer into ring-shaped supramolecules further underscores the potential of naphthalene units in directing complex architectures. rsc.org

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. Future research on 2,7-Naphthalenediol, 1,1'-methylenedi- should focus on developing environmentally benign methods for its synthesis and exploring its applications in sustainable technologies.

The synthesis of related compounds, such as dihydropyrimidinones and bis(indolyl)methanes, has been achieved using eco-friendly ionic liquids as solvents and catalysts. researchgate.net These methods offer advantages such as high yields, mild reaction conditions, and the avoidance of toxic organic solvents. Similar approaches could be developed for the synthesis of 2,7-Naphthalenediol, 1,1'-methylenedi- and its derivatives. The use of green solvents and catalysts in multi-component reactions represents a promising avenue for sustainable chemical production. researchgate.net

In terms of applications, derivatives of 2,7-Naphthalenediol could be utilized as green catalysts. For instance, tin(II) supported on nano silica (B1680970) has been shown to be an efficient and reusable catalyst for the synthesis of 14H-dibenzoxanthenes in green media. frontiersin.org The development of solid-supported catalysts based on the 2,7-Naphthalenediol, 1,1'-methylenedi- scaffold could lead to highly efficient and recyclable catalytic systems for a variety of organic transformations, minimizing waste and environmental impact.

Table 2: Potential Green Chemistry Approaches for 2,7-Naphthalenediol, 1,1'-methylenedi-

| Green Chemistry Approach | Potential Application | Benefits |

| Synthesis in Ionic Liquids | Synthesis of the parent compound and its derivatives | Avoidance of volatile organic solvents, potential for catalyst recycling. researchgate.net |

| Use of Bio-based Solvents | As a reaction medium for synthesis and applications | Reduced environmental impact, potential for biodegradability. mdpi.com |

| Heterogeneous Catalysis | Development of solid-supported catalysts | Ease of catalyst separation and recycling, improved process efficiency. frontiersin.org |

| Multi-component Reactions | Efficient synthesis of complex derivatives | High atom economy, reduced number of synthetic steps. researchgate.net |

Interdisciplinary Research with Nanoscience and Catalysis

The integration of 2,7-Naphthalenediol, 1,1'-methylenedi- into the fields of nanoscience and catalysis opens up exciting possibilities for the creation of novel functional materials and technologies. The unique electronic and structural features of this compound can be harnessed to develop advanced nanomaterials and highly efficient catalysts.

The precursor, 2,7-naphthalenediol, has been successfully used in the synthesis of green carbon quantum dots with high fluorescent quantum yields, demonstrating the potential of naphthalenediol-based structures in creating photoluminescent nanomaterials for optoelectronic devices. sigmaaldrich.com The methylene-bridged dimer could offer a pre-organized structure for the template-assisted synthesis of novel carbon-based nanomaterials with controlled properties.

In the realm of catalysis, 2,7-naphthalenediol has been shown to enhance the catalytic and Surface-Enhanced Raman Scattering (SERS) activities of osmium nanoclusters. sigmaaldrich.com This suggests that 2,7-Naphthalenediol, 1,1'-methylenedi- could act as a stabilizing ligand for metal nanoparticles, preventing their aggregation and enhancing their catalytic performance. Furthermore, the development of metal-organic frameworks (MOFs) incorporating naphthalene-based ligands has led to effective multifunctional catalysts. researchgate.net The rigid and chelating nature of 2,7-Naphthalenediol, 1,1'-methylenedi- makes it an attractive candidate for the construction of novel MOFs with tailored porosity and catalytic sites for applications in fine chemical synthesis and environmental remediation. The synthesis of conformationally constrained naphthalene-1,8-peri-diselenides with catalytic GPx-like activity further highlights the potential for designing catalysts based on functionalized naphthalene scaffolds. nih.govresearchgate.net

Q & A

Q. How can researchers validate the absence of genotoxicity in 2,7-naphthalenediol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.